Ethyl (3-fluoro-6-methylbenzoyl)acetate

Overview

Description

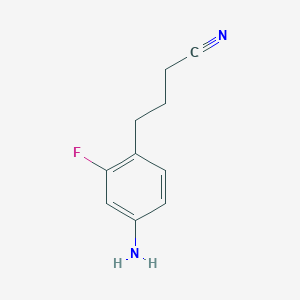

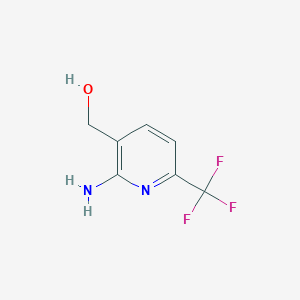

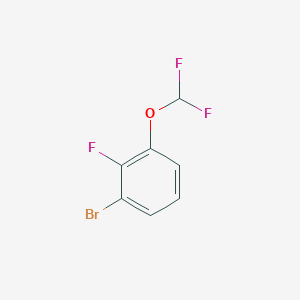

Ethyl (3-fluoro-6-methylbenzoyl)acetate is a chemical compound with the molecular formula C12H13FO3 . It is used as a reactant for the preparation of biologically active molecules .

Synthesis Analysis

The synthesis of this compound involves a stirring suspension of NaH and CO (OEt)2 in toluene. A solution of substituted acetophenone in toluene is added dropwise under reflux .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H13FO3 . It has a molecular weight of 224.23 .Chemical Reactions Analysis

This compound is a reactant used for stereoselective ketonization-olefination of indoles by Co/Mn-mediated oxidative cross-coupling of indoles via dioxygen activation .Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.5172 (lit.), a boiling point of 262-263 °C (lit.), and a density of 1.166 g/mL at 25 °C (lit.) .Scientific Research Applications

Antithrombotic Treatment

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2,2-dimethylpentanoyl]piperidine-4-acetate is a potent fibrinogen receptor antagonist with potential for antithrombotic treatment, particularly in acute phases. This compound demonstrates promising human platelet aggregation inhibitory activity and oral availability in guinea pigs (Hayashi et al., 1998).

Organocatalysis

The carbene concentration in 1-ethyl-3-methylimidazolium-acetate ionic liquid is high enough to catalyze reactions such as benzoin condensation and hydroacylation, indicating its potential as an organocatalyst (Kelemen et al., 2011).

Fluorescence Study

Compounds including ethyl (3-fluoro-6-methylbenzoyl)acetate derivatives exhibit fluorescence properties, particularly in emitting blue light. This is valuable for applications needing specific light emission characteristics (Mahadevan et al., 2014).

Ionic Liquid Membranes for CO2 Separation

Supported Ionic Liquid Membranes (SILMs) using acetate-based Room Temperature Ionic Liquids (RTILs), such as 1-ethyl-3-methylimidazolium acetate, are effective for selective CO2 separation from nitrogen (Santos et al., 2014).

Synthesis of Antitumor Compounds

Amino acid ester derivatives containing 5-fluorouracil synthesized with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt) exhibit antitumor activity. Such derivatives are potentially more effective against certain cancers than 5-fluorouracil alone (Xiong et al., 2009).

Mechanism of Action

Mode of Action

It’s known that it’s used as a reactant in various chemical reactions , but the specifics of how it interacts with its targets and the resulting changes are not well documented

Biochemical Pathways

It’s known to be a reactant in stereoselective ketonization-olefination of indoles by Co/Mn-mediated oxidative cross-coupling of indoles via dioxygen activation, enantioselective Michael reaction, and SEGPhos-ruthenium-catalyzed asymmetric hydrogenation . .

Safety and Hazards

Future Directions

The use of halogens, particularly fluorine and chlorine, in the preparation of drugs for the treatment of several diseases such as viral infections, several types of cancer, cardiovascular disease, multiple sclerosis, migraine, and inflammatory diseases such as vasculitis is becoming regular in medicinal chemistry . This suggests that Ethyl (3-fluoro-6-methylbenzoyl)acetate and similar compounds may have potential applications in the development of new therapies in the future.

properties

IUPAC Name |

ethyl 3-(5-fluoro-2-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJUIZLAABNBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

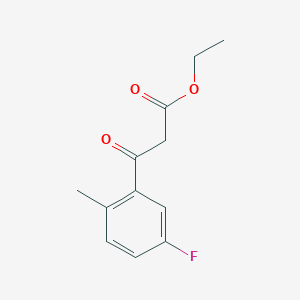

CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)

![2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine](/img/structure/B1399518.png)